1,2-Bis(4-chlorophenyl)ethanone
Overview
Description
1,2-Bis(4-chlorophenyl)ethanone is an organic compound with the molecular formula C14H10Cl2O. It is a derivative of ethanone, where two 4-chlorophenyl groups are attached to the carbonyl carbon. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, advancements in catalytic systems have improved the efficiency and environmental sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(4-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: 4-chlorobenzoic acid.
Reduction: 1,2-Bis(4-chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1,2-Bis(4-chlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It serves as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-chlorophenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide, DDT shares structural similarities but has different applications and environmental impacts.
1,2-Bis(4-bromophenyl)ethanone: Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
1,2-Bis(4-fluorophenyl)ethanone: Fluorine substitution alters the electronic properties and reactivity of the compound.
Uniqueness: 1,2-Bis(4-chlorophenyl)ethanone is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activities and industrial applications further highlight its significance.
Biological Activity
1,2-Bis(4-chlorophenyl)ethanone, also known as this compound or simply bis(4-chlorophenyl)acetone, is a compound with significant interest in medicinal chemistry due to its potential biological activities. The compound's structure consists of two 4-chlorophenyl groups attached to a central ethanone moiety, which influences its interaction with biological systems.
- Molecular Formula : C14H10Cl2O
- Molecular Weight : 281.18 g/mol
- Appearance : White to yellow powder
- Boiling Point : Approximately 418.6 °C
- Density : About 1.303 g/cm³
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form stable complexes with metal ions, enhancing its biological efficacy. Preliminary studies suggest that it may inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), indicating potential applications in treating inflammatory diseases.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This activity is likely due to the structural features of the compound that facilitate interaction with bacterial cell membranes or metabolic pathways. For instance, studies have demonstrated its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Anticancer Potential
The compound has also been studied for its anticancer properties. Its derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have highlighted its effectiveness against certain cancer cell lines, including:
- HeLa cells
- MCF-7 breast cancer cells
Research has indicated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
Recent investigations have revealed that this compound may act as an anti-inflammatory agent. It has been noted for its ability to inhibit TNF-α production, which plays a crucial role in inflammatory processes. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Study : In a study evaluating the antimicrobial effects of this compound against bacterial strains, it was found to significantly reduce the growth of Staphylococcus aureus in vitro, suggesting its potential use as a topical antiseptic agent.
- Anticancer Research : A research group investigated the effects of this compound on MCF-7 breast cancer cells and reported a dose-dependent decrease in cell viability accompanied by increased markers of apoptosis. This study supports further exploration into its use as a chemotherapeutic agent.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of inflammatory cytokines and improved clinical scores in subjects with induced arthritis.
Properties
IUPAC Name |
1,2-bis(4-chlorophenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQWGTBCTHCERR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343085 | |
Record name | 1,2-Bis(4-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51490-05-2 | |
Record name | 1,2-Bis(4-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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